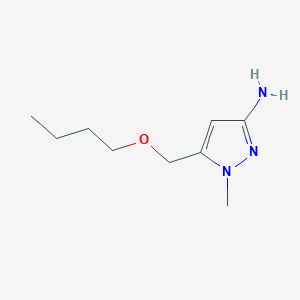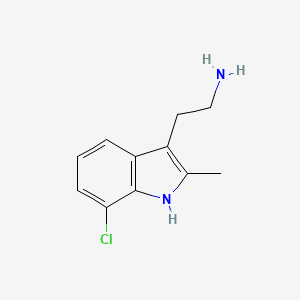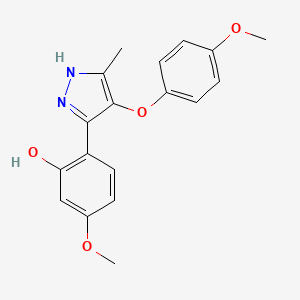
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine, also known as Boc-3-amino-5-methyl-1H-pyrazole, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is not well understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole in lab experiments is its potential as a scaffold for the design of new drugs. Additionally, it has been reported to have low toxicity, making it a suitable candidate for further development. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole. One direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Furthermore, the synthesis of novel derivatives of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole may lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is a pyrazole derivative with potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Métodos De Síntesis
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole can be synthesized using various methods, including the reaction of 3-amino-5-methyl-1H-pyrazole with Boc anhydride in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been used in various scientific research studies, including drug discovery and development. It has been reported to have potential applications as a scaffold for the design of new drugs targeting various diseases such as cancer and inflammation. Additionally, it has been used as a building block in the synthesis of other bioactive compounds.
Propiedades
IUPAC Name |
5-(butoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-4-5-13-7-8-6-9(10)11-12(8)2/h6H,3-5,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZQFWEWCBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![2-Chloro-5-[(2-methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2515121.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)


![(E)-N-[2-(3-Methylimidazol-4-yl)oxan-4-yl]-2-phenylethenesulfonamide](/img/structure/B2515134.png)

![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)